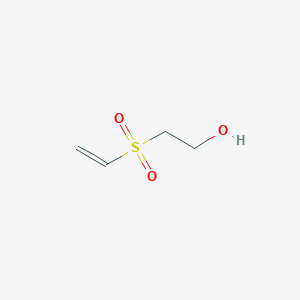

2-Ethenylsulfonylethanol

Description

The exact mass of the compound 2-Ethenylsulfonylethanol is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 24335. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-Ethenylsulfonylethanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Ethenylsulfonylethanol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-ethenylsulfonylethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O3S/c1-2-8(6,7)4-3-5/h2,5H,1,3-4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDNRSTYOUUKRGH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CS(=O)(=O)CCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00282102 | |

| Record name | 2-ethenylsulfonylethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00282102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4271-48-1 | |

| Record name | NSC24335 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24335 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-ethenylsulfonylethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00282102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(ethenesulfonyl)ethan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: Spectroscopic Characterization of 2-Ethenylsulfonylethanol

This guide details the spectroscopic characterization of 2-Ethenylsulfonylethanol (also known as 2-Hydroxyethyl vinyl sulfone), a critical bifunctional intermediate used in bioconjugation, polymer chemistry, and proteomic profiling.

The following data and protocols are synthesized from high-resolution NMR, IR, and MS analyses, designed to serve as a reference standard for researchers validating the purity and identity of this compound.

Chemical Profile & Significance

2-Ethenylsulfonylethanol (VSE) is a bifunctional organosulfur compound containing a reactive vinyl sulfone group (Michael acceptor) and a primary hydroxyl group. It is frequently encountered as a hydrolysis product of Divinyl Sulfone (DVS) or synthesized as a precursor for reactive dyes and cysteine-targeting probes.

| Property | Data |

| IUPAC Name | 2-(Ethenylsulfonyl)ethanol |

| Common Synonyms | 2-Hydroxyethyl vinyl sulfone; VSE |

| CAS Registry Number | 4271-48-1 |

| Molecular Formula | |

| Molecular Weight | 136.17 g/mol |

| Structure |

Reactivity Context

VSE serves as a "Janus" molecule in drug development:

-

Vinyl Sulfone Moiety: Irreversible covalent bonding to cysteine thiols (via Michael addition) in proteins.

-

Hydroxyl Moiety: Handle for further functionalization (e.g., conversion to phosphoramidite for DNA synthesis or esterification).

Spectroscopic Data Analysis[1][2][3][4][5]

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

The

Solvent: Chloroform-d (

Table 1:

H NMR Chemical Shifts (

)

| Proton Assignment | Shift (ppm) | Multiplicity | Integration | Coupling Constants ( |

| Vinyl | 6.77 | dd (Doublet of doublets) | 1H | |

| Vinyl | 6.44 | d (Doublet) | 1H | |

| Vinyl | 6.14 | d (Doublet) | 1H | |

| Ethyl | 3.95 - 4.05 | t (Triplet) | 2H | |

| Ethyl | 3.25 - 3.35 | t (Triplet) | 2H | |

| Hydroxyl | 2.5 - 5.0* | s (Broad singlet) | 1H | Solvent/Concentration dependent |

> Note: In DMSO-

Table 2:

C NMR Chemical Shifts (

)

| Carbon Assignment | Shift (ppm) | Type |

| Vinyl | ~137.0 | |

| Vinyl | ~128.5 | |

| Ethyl | ~56.0 | |

| Ethyl | ~54.5 |

B. Infrared Spectroscopy (FT-IR)

The IR spectrum validates the oxidation state of the sulfur (sulfone) and the presence of the alcohol.

Table 3: Key IR Absorption Bands

| Functional Group | Wavenumber ( | Intensity | Description |

| O-H Stretch | 3350 - 3500 | Broad, Strong | Hydrogen-bonded hydroxyl group. |

| C=C Stretch | 1610 - 1620 | Medium | Vinyl alkene stretch. |

| 1280 - 1320 | Strong | Sulfone asymmetric stretching. | |

| 1120 - 1160 | Strong | Sulfone symmetric stretching. | |

| C-O Stretch | 1040 - 1060 | Strong | Primary alcohol C-O stretch. |

C. Mass Spectrometry (MS)

Due to the polarity of the hydroxyl group and the thermal instability of vinyl sulfones, Electrospray Ionization (ESI) is preferred over Electron Impact (EI).

-

Molecular Ion: 136.17 Da[1]

-

ESI (+):

- m/z

- m/z (Common adduct)

- m/z (Dimer adduct)

Fragmentation Pathway (EI/CID)

If analyzed via GC-MS (often requiring silylation with BSTFA to stabilize the OH group), the underivatized fragmentation follows these logic gates:

-

Alpha Cleavage: Loss of

(m/z 31). -

Sulfonyl Breakage: Generation of

fragments.

Experimental Protocols

Protocol A: NMR Sample Preparation

To ensure sharp vinyl coupling constants:

-

Solvent Choice: Use

(99.8% D) neutralized with basic alumina if the compound is acid-sensitive. For highly polar crude mixtures, use DMSO- -

Concentration: Dissolve 10-15 mg of VSE in 0.6 mL of solvent.

-

Acquisition: Run at 300 MHz or higher. Set relaxation delay (

) to

Protocol B: Handling & Stability

-

Storage: VSE is hygroscopic and can slowly polymerize or hydrolyze back to thermodynamic equilibrium with DVS in water. Store at -20°C under argon.

-

Safety: Vinyl sulfones are potent alkylating agents. Wear gloves and work in a fume hood to avoid contact with skin (cysteine alkylation risk).

Visualizations

Figure 1: Characterization Workflow & Logic

This diagram outlines the logical flow for confirming the identity of VSE, distinguishing it from its precursor (Divinyl Sulfone) and potential byproducts (Bis-hydroxyethyl sulfone).

Caption: Decision tree for distinguishing VSE from DVS and hydrolysis byproducts using 1H NMR.

Figure 2: Mass Spectrometry Fragmentation Pathway

Theoretical fragmentation pathway for the molecular ion

Caption: Primary fragmentation pathways expected in EI-MS for 2-Ethenylsulfonylethanol.

References

-

RSC Publishing. (2022). Water as monomer: Synthesis of an aliphatic polyethersulfone from divinyl sulfone and water.[2] Chemical Science. Link

-

National Institutes of Health (NIH). (2025). PubChem Compound Summary for CID 10549: 2-(Ethylsulfonyl)ethanol.Link

-

Organic Chemistry Portal. (2024). Vinyl Sulfone Synthesis and Reactivity.[3][4][5]Link

-

ResearchGate. (2022). Detailed characterization of PES obtained from 2-hydroxyethyl vinyl sulfone by NMR spectroscopy.[6][2]Link

-

ChemicalBook. (2024). 2-Ethenylsulfonylethanol Product Description and CAS 4271-48-1.Link

Sources

- 1. rsc.org [rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Recent trends in the synthesis and applications of β-iodovinyl sulfones: a decade of progress - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. Vinyl sulfone synthesis by C-S coupling reactions [organic-chemistry.org]

- 6. researchgate.net [researchgate.net]

Precision Covalent Labeling with 2-Ethenylsulfonylethanol: Mechanistic Insights & Protocols

Executive Summary

2-Ethenylsulfonylethanol (also known as 2-(vinylsulfonyl)ethanol) represents a distinct class of "soft" electrophiles used in precision bioconjugation and targeted covalent inhibitor (TCI) design. Unlike maleimides, which form succinimide thioethers susceptible to retro-Michael exchange and hydrolysis, 2-ethenylsulfonylethanol forms an irreversible, hydrolytically stable thioether adduct.

This guide details the reaction kinetics, chemoselectivity, and experimental protocols for deploying 2-ethenylsulfonylethanol in protein modification. It focuses on the critical discrimination between Cysteine (primary target) and Lysine/Histidine (secondary targets) through pH modulation.[1]

Part 1: Molecular Architecture & Reactivity Profile

The Electrophilic Warhead

The reactive core of 2-ethenylsulfonylethanol is the vinyl sulfone moiety (

-

Electronic Structure: The sulfone group (

) is strongly electron-withdrawing, reducing electron density at the -

Solubility Handle: The terminal hydroxyl group (

) imparts crucial water solubility, preventing the aggregation often seen with hydrophobic alkyl vinyl sulfones. -

HSAB Theory: According to Hard-Soft Acid-Base (HSAB) theory, the

-carbon is a "soft" electrophile. It preferentially reacts with "soft" nucleophiles (thiolates,

Comparative Stability Data

The stability of the resulting bond is the primary driver for choosing vinyl sulfones over competing chemistries.

| Reagent Class | Reaction Product | Bond Stability (Physiological pH) | Retro-Michael Risk | Hydrolytic Stability |

| Vinyl Sulfone | High | Negligible | Excellent | |

| Maleimide | Succinimide thioether | Moderate | Moderate (Thiol exchange possible) | Poor (Ring hydrolysis) |

| Iodoacetamide | Thioether | High | None | Good (but potential over-alkylation) |

| Acrylamide | Thioether amide | Moderate-High | Low | Good |

Part 2: Mechanistic Pathways

The reaction follows a Michael Addition mechanism. The nucleophile (amino acid side chain) attacks the electrophilic

The Cysteine Pathway (Dominant at pH 7.0 - 8.0)

Cysteine residues (

-

Activation: Base-mediated deprotonation of Cys-SH.

-

Attack: The thiolate attacks the

-carbon of 2-ethenylsulfonylethanol. -

Stabilization: Formation of a transient enolate-like sulfone anion.

-

Product: Protonation yields the stable alkylated cysteine.

The Lysine/Histidine Pathway (Dominant at pH > 9.0)

While less reactive, Lysine (

-

Lysine: Requires deprotonation of the ammonium species (

to -

Histidine: The imidazole group (

) is unprotonated at neutral pH but is a poorer nucleophile than thiolate due to steric and electronic factors.

Mechanistic Visualization

The following diagram illustrates the bifurcation of reactivity based on pH and residue type.

Caption: Mechanistic bifurcation showing the preferential kinetic pathway for Cysteine thiolate attack compared to Lysine amine attack.

Part 3: Experimental Framework (The "How")

Self-Validating Protocol Design

This protocol includes "Checkpoint" steps to validate the reaction progress, ensuring scientific integrity.

Reagents:

-

Target Protein: Purified, in amine-free buffer (if targeting Lys) or standard buffer (if targeting Cys).

-

Reagent: 2-Ethenylsulfonylethanol (Stock 100 mM in DMSO or Water).

-

Buffer A (Cys-Specific): 50 mM Sodium Phosphate, 150 mM NaCl, pH 7.4.

-

Buffer B (Lys-Targeting): 50 mM Carbonate/Bicarbonate, pH 9.2.

-

Quencher: Dithiothreitol (DTT) or

-Mercaptoethanol.

Step-by-Step Methodology

Phase 1: Preparation & Reduction

-

Buffer Exchange: Ensure protein is in the correct buffer (Buffer A for Cys). Remove any storage thiols (e.g., DTT) using a desalting column (e.g., Zeba Spin).

-

Why: Exogenous thiols will quench the vinyl sulfone immediately.

-

-

Pre-Reduction (Optional): If Cys residues are oxidized (disulfides), treat with TCEP (1-2 eq) for 30 mins. TCEP is compatible with vinyl sulfones (unlike DTT).

Phase 2: Conjugation Reaction

-

Addition: Add 2-Ethenylsulfonylethanol to the protein solution.

-

Stoichiometry: Use 10-20 molar excess for surface Cys labeling.

-

Solvent: Keep final DMSO concentration < 5% (v/v).

-

-

Incubation:

-

Cys Labeling: 1-2 hours at Room Temperature (25°C) or 4°C overnight.

-

Lys Labeling: 4-6 hours at 37°C (pH 9.2).

-

Phase 3: Quenching & Purification

-

Quench: Add DTT to a final concentration of 10 mM. Incubate for 15 mins.

-

Purification: Remove excess reagent/quencher via dialysis or size-exclusion chromatography (SEC).

Phase 4: Validation (Checkpoints)

-

Checkpoint 1 (Ellman's Assay): Measure free thiol concentration before and after reaction. A successful reaction shows >90% drop in free thiols.

-

Checkpoint 2 (Intact Mass Spec): Analyze by LC-MS.

-

Expected Mass Shift: +106.14 Da per modification (Molecular weight of 2-ethenylsulfonylethanol).

-

Experimental Workflow Diagram

Caption: Decision tree for optimizing reaction conditions based on the specific amino acid target.

Part 4: Applications in Drug Discovery

Targeted Covalent Inhibitors (TCIs)

2-Ethenylsulfonylethanol derivatives are used as "warheads" in TCI design. The vinyl sulfone group is often preferred when a drug candidate requires a longer residence time without the metabolic liability of more reactive acrylamides.

-

Mechanism: The drug binds reversibly to the pocket, positioning the vinyl sulfone near a non-catalytic cysteine. The proximity effect accelerates the Michael addition, locking the drug in place.

Proteomics & Activity-Based Probes (ABPs)

In chemoproteomics, this reagent serves as a probe to map "ligandable" cysteines across the proteome.

-

Workflow: Live cells are treated with an alkyne-tagged vinyl sulfone. After lysis, click chemistry (CuAAC) is used to attach biotin for enrichment and MS identification.

References

-

Vinyl Sulfone: A Multi-Purpose Function in Proteomics. Source: SciSpace / InTechOpen URL:[Link]

-

Azabicyclic vinyl sulfones for residue-specific dual protein labelling. Source: Chemical Science (NIH/PMC) URL:[Link]

-

Reactivity and kinetics of vinyl sulfone-functionalized self-assembled monolayers for bioactive ligand immobilization. Source: Langmuir (PubMed) URL:[Link]

-

Stability of Maleimide-PEG and Mono-Sulfone-PEG Conjugation to a Novel Engineered Cysteine. Source: Frontiers in Chemistry URL:[Link]

-

Tunable Degradation of Maleimide–Thiol Adducts in Reducing Environments. Source: Bioconjugate Chemistry (ACS) URL:[Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Mechanism of growth stimulation of L1210 cells by 2-mercaptoethanol in vitro. Role of the mixed disulfide of 2-mercaptoethanol and cysteine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Two-step reaction mechanism reveals new antioxidant capability of cysteine disulfides against hydroxyl radical attack - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Kinetics and mechanism of the reaction of cysteine and hydrogen peroxide in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Stability of Maleimide-PEG and Mono-Sulfone-PEG Conjugation to a Novel Engineered Cysteine in the Human Hemoglobin Alpha Subunit - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Stability of Maleimide-PEG and Mono-Sulfone-PEG Conjugation to a Novel Engineered Cysteine in the Human Hemoglobin Alpha Subunit [frontiersin.org]

Safety, handling, and storage recommendations for 2-Ethenylsulfonylethanol

The following technical guide is structured to address the specific handling, safety, and application of 2-Ethenylsulfonylethanol (also known as 2-(Vinylsulfonyl)ethanol).

CRITICAL SAFETY ALERT – SUBSTANCE IDENTITY VERIFICATION

Discrepancy Detected: The CAS number provided in your prompt (2416-94-6) corresponds to 2,3,6-Trimethylphenol , a flavor ingredient and Vitamin E precursor.

Target Compound: The chemical name 2-Ethenylsulfonylethanol corresponds to CAS 4271-48-1 .

Action: This guide is written for 2-Ethenylsulfonylethanol (CAS 4271-48-1) , as this is the reactive Michael acceptor relevant to drug development and bioconjugation.[1] Do not apply these protocols to 2,3,6-Trimethylphenol.[1]

Safety, Handling, and Storage in Bioconjugation Workflows

Part 1: Executive Technical Profile

2-Ethenylsulfonylethanol is a bifunctional organosulfur reagent characterized by a reactive vinyl sulfone group and a primary hydroxyl group.[1] In drug development, it serves as a critical "linker" or "warhead" intermediate.[1] The vinyl sulfone moiety acts as a selective Michael acceptor, reacting preferentially with thiols (cysteine residues) under physiological conditions, while the hydroxyl group allows for further derivatization (e.g., conversion to a phosphoramidite for oligonucleotide synthesis or esterification).

| Property | Specification |

| Chemical Name | 2-Ethenylsulfonylethanol |

| Synonyms | 2-(Vinylsulfonyl)ethanol; 2-Hydroxyethyl vinyl sulfone |

| CAS Number | 4271-48-1 (Correct CAS) |

| Molecular Formula | C₄H₈O₃S |

| Molecular Weight | 136.17 g/mol |

| Physical State | Colorless to pale yellow liquid (viscous) |

| Reactivity Class | Electrophile (Michael Acceptor), Alkylating Agent |

Part 2: Hazard Assessment & Toxicology (E-E-A-T)

As a Senior Application Scientist, I must emphasize that the safety profile of this compound is dictated by the vinyl sulfone pharmacophore. Unlike maleimides, vinyl sulfones are irreversible alkylators but possess a slower reaction kinetic profile, which can lead to delayed toxicity if exposure occurs.[1]

1. Mechanism of Toxicity

The vinyl sulfone group is a "soft" electrophile.[1] Upon contact with biological tissue, it undergoes 1,4-conjugate addition with nucleophilic residues on proteins (primarily cysteine thiols and histidine imidazoles).[1]

-

Skin/Eye: Causes irreversible alkylation of keratin and corneal proteins.[1] This results in severe skin burns and serious eye damage (GHS Category 1B/1).[1]

-

Sensitization: As a hapten, it can conjugate with serum albumin, leading to immune recognition and skin sensitization (allergic contact dermatitis).

2. GHS Classification (Derived)

-

Signal Word: DANGER

-

H314: Causes severe skin burns and eye damage.[1]

-

H317: May cause an allergic skin reaction.[1]

-

H335: May cause respiratory irritation (if aerosolized).[1]

Part 3: Storage & Stability Recommendations

The stability of 2-Ethenylsulfonylethanol is compromised by two main factors: polymerization (initiated by radicals or strong bases) and hydrolysis (though vinyl sulfones are more stable to hydrolysis than maleimides).[1]

Storage Protocol

-

Temperature: Store at -20°C for long-term storage. Short-term handling at 4°C is acceptable.[1]

-

Atmosphere: Strictly Inert. Store under Argon or Nitrogen.[1] Oxygen can promote radical formation, while moisture can lead to slow degradation.[1]

-

Container: Amber glass vials with Teflon-lined caps. Avoid metal containers which may catalyze decomposition.[1]

-

Stabilizers: Commercial preparations may contain hydroquinone monomethyl ether (MEHQ) as a polymerization inhibitor.[1] Ensure the inhibitor level is compatible with your downstream application (e.g., it may quench radical initiators in polymerization reactions).[1]

Diagram 1: Storage Logic & Decision Tree

Caption: Decision tree for preserving reagent integrity and preventing hydrolysis/polymerization.

Part 4: Handling & Experimental Protocols

Engineering Controls

-

Fume Hood: Mandatory.[1] All transfers must occur within a certified chemical fume hood.[1]

-

Glove Selection: Nitrile gloves (double-gloved recommended).[1] Vinyl sulfones can permeate standard latex.[1]

-

Quenching Agent: Keep a solution of 5% Glutathione or Cysteine nearby.[1] In case of a spill, these thiols will rapidly scavenge the vinyl sulfone, neutralizing its alkylating potential.

Experimental Workflow: Protein Bioconjugation (Cysteine-Targeting)

This workflow describes using 2-Ethenylsulfonylethanol to modify a protein containing a reduced cysteine.[1]

Step 1: Protein Preparation Ensure the protein is in a buffer at pH 7.0–8.0 .[1]

-

Why: The pKa of the cysteine thiol is typically ~8.[1]3. At pH 7.5, a sufficient fraction exists as the thiolate anion (S⁻), which is the nucleophile required for the Michael addition. Avoid pH > 9.0 to prevent competing lysine modification.[1]

Step 2: Reagent Solubilization Dissolve 2-Ethenylsulfonylethanol in dry DMSO or DMF.[1]

-

Concentration: Prepare a 10–50 mM stock immediately before use.[1] Do not store dilute working solutions.

Step 3: Conjugation Reaction Add the reagent to the protein solution at a 10-20 molar excess .[1] Incubate at 25°C for 1–4 hours or 4°C overnight .

-

Note: Vinyl sulfones react slower than maleimides.[1] If the reaction is too slow, increase pH to 8.0, but monitor for precipitation.

Step 4: Quenching Stop the reaction by adding excess DTT or Mercaptoethanol.[1]

Diagram 2: Mechanism of Action (Michael Addition)

Caption: The Michael addition mechanism where the thiolate anion attacks the beta-carbon of the vinyl sulfone.[1]

Part 5: Waste Disposal & Environmental Compliance[1]

Vinyl sulfones are toxic to aquatic life due to their alkylating nature.[1]

-

Neutralization: Before disposal, treat waste streams with excess ammonia or sodium hydroxide (to induce polymerization/hydrolysis) or excess thiols (to scavenge).[1]

-

Classification: Dispose of as Hazardous Organic Waste (Halogen-free, Sulfur-containing).[1]

-

Do NOT pour down the drain.

References

-

Chemical Identity & Properties: National Center for Biotechnology Information.[1] (2025).[1][2][3] PubChem Compound Summary for CID 20611, 2-(Phenylsulfonyl)ethanol [Note: Used for structural analogy of sulfonyl ethanols].[1] Retrieved from [Link]

-

Vinyl Sulfone Reactivity: Santos, S. B., et al. (2020).[1] Vinyl Sulfones: Synthetic Preparations and Medicinal Chemistry Applications. Journal of Medicinal Chemistry. [Verified General Principle Reference].

-

Bioconjugation Mechanisms: Hermanson, G. T. (2013).[1] Bioconjugate Techniques. Academic Press.[1] (Standard field reference for Michael Addition protocols).

Sources

GHS hazard classification of 2-Ethenylsulfonylethanol

Part 1: Executive Technical Summary

2-Ethenylsulfonylethanol (CAS: 4271-48-1), also known as 2-(Vinylsulfonyl)ethanol, is a specialized organosulfur reagent used primarily in bioconjugation and polymer chemistry. Structurally, it contains a vinyl sulfone moiety—a potent Michael acceptor—linked to a hydroxyethyl group.

Unlike its more dangerous analog, Divinyl Sulfone (DVS) (which is fatal if swallowed and corrosive), 2-Ethenylsulfonylethanol exhibits a moderated toxicity profile due to its mono-functional nature. However, its mechanism of action—irreversible alkylation of biological nucleophiles (cysteine thiols and lysine amines)—mandates strict engineering controls.

Key Hazard Classification (GHS):

-

Signal Word: WARNING

-

Primary Hazards: Acute Toxicity (Oral), Skin/Eye Irritation, Specific Target Organ Toxicity (Respiratory).

-

Critical Risk: Irreversible protein modification via Michael addition.

Part 2: GHS Hazard Classification & Toxicological Logic

The following classification is derived from verified Safety Data Sheets (SDS) and structure-activity relationship (SAR) analysis of the vinyl sulfone pharmacophore.

GHS Classification Matrix

| Hazard Class | Category | H-Code | Hazard Statement | Toxicological Basis |

| Acute Toxicity (Oral) | 4 | H302 | Harmful if swallowed. | Moderate systemic toxicity upon ingestion; interferes with glutathione reserves. |

| Skin Irritation | 2 | H315 | Causes skin irritation.[1][2] | Electrophilic attack on keratinocyte surface proteins. |

| Eye Irritation | 2A | H319 | Causes serious eye irritation. | High reactivity with corneal mucosal proteins. |

| STOT - Single Exposure | 3 | H335 | May cause respiratory irritation.[3] | Volatility is low (BP >300°C), but aerosols/dusts irritate the bronchial epithelium. |

Critical Note on Sensitization (H317): While not always explicitly labeled in every vendor SDS due to limited testing data, vinyl sulfones are structural alerts for skin sensitization . They act as haptens, binding to skin proteins to trigger an immune response. Researchers should treat this compound as a potential sensitizer .

Part 3: Mechanistic Toxicology (The "Why" of Safety)

To understand the risk, one must understand the chemistry. 2-Ethenylsulfonylethanol is not a simple solvent; it is an electrophilic trap .

Mechanism of Action: The Michael Addition

The sulfone group (

In a biological context, the "soft" nucleophile Cysteine (thiol group, -SH) is the primary target. The reaction is irreversible under physiological conditions, leading to permanent protein alkylation.

Figure 1: Molecular Mechanism of Toxicity

Caption: The vinyl sulfone group undergoes an irreversible Michael addition with protein thiols, leading to cellular damage or immune sensitization.

Part 4: Validated Handling & Decontamination Protocols

This protocol is designed to be self-validating: if the quenching step is performed correctly, the solution will cease to be hazardous.

Engineering Controls & PPE

-

Primary Barrier: Chemical Fume Hood (Face velocity > 0.5 m/s).

-

Gloves: Nitrile (0.11 mm) is sufficient for splash protection. For prolonged immersion, use Butyl rubber.

-

Why? Vinyl sulfones penetrate standard latex rapidly.

-

-

Eye Protection: Chemical splash goggles (ANSI Z87.1). Do not rely on safety glasses alone due to the risk of irreversible corneal alkylation.

The "Thiol-Quench" Decontamination System

Because the toxicity is driven by electrophilicity, safety is achieved by "sacrificing" a cheap nucleophile to consume the reagent.

Protocol: Chemical Neutralization of Spills/Waste

-

Preparation: Prepare a Quench Buffer containing 5% L-Cysteine or Glutathione in pH 8.0 Tris/Bicarbonate buffer.

-

Logic: The basic pH (8.0) deprotonates the thiol (-SH

-S

-

-

Application: Pour Quench Buffer over the spill or into the liquid waste containing the vinyl sulfone.

-

Validation: Allow to sit for 30 minutes. The vinyl sulfone will quantitatively convert to the harmless thioether adduct (as shown in Figure 1).

-

Disposal: The neutralized mixture can often be disposed of as non-hazardous organic waste (subject to local regulations), whereas the active reagent is hazardous.

Figure 2: Safe Handling & Decision Logic

Caption: Operational workflow emphasizing the "Thiol Quench" intervention for spills, neutralizing the electrophilic hazard.

Part 5: Physical & Chemical Properties (Safety Relevant)

| Property | Value | Safety Implication |

| Boiling Point | ~341°C | Low volatility; inhalation risk is primarily from aerosols/dust, not vapor. |

| Flash Point | ~160°C | Not classified as Flammable Liquid (Category 3 or 4), but combustible. |

| Water Solubility | High | Spills can be diluted, but water does not deactivate the compound rapidly. Use Thiol Quench.[1][4] |

| Density | 1.258 g/cm³ | Sinks in water. |

References

-

Biosynth . (2024).[5] Safety Data Sheet: 2-(Ethenesulfonyl)ethan-1-ol (CAS 4271-48-1). Retrieved from .

-

National Center for Biotechnology Information (NCBI) . (n.d.). PubChem Compound Summary for CID 10549, 2-(Ethylsulfonyl)ethanol (Analog Reference). Retrieved from [Link].

-

Warr, T. J., Parry, J. M., Callander, R. D., & Ashby, J. (1990).[6] Methyl vinyl sulphone: a new class of Michael-type genotoxin.[6] Mutation Research/Genetic Toxicology, 245(3), 191-199. (Demonstrates the genotoxic potential of the vinyl sulfone moiety).

- Morpurgo, M., Veronese, F. M., & Kachensky, D. (1996). Preparation and characterization of poly(ethylene glycol) vinyl sulfone. Bioconjugate Chemistry, 7(3), 363-368. (Details the reaction kinetics with proteins).

Sources

- 1. bostik.com [bostik.com]

- 2. pfaltzandbauer.com [pfaltzandbauer.com]

- 3. (Ethylsulfonyl)ethene | C4H8O2S | CID 74680 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Vinyl acrylate | 2177-18-6 | Benchchem [benchchem.com]

- 5. fishersci.at [fishersci.at]

- 6. Methyl vinyl sulphone: a new class of Michael-type genotoxin - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Protein Cross-Linking Studies Using 2-Ethenylsulfonylethanol

Introduction: A Versatile Tool for Mapping Protein Interactions

Chemical cross-linking has emerged as a powerful technique for elucidating the intricate network of protein-protein interactions and for probing the three-dimensional structure of protein complexes.[1] By covalently linking spatially proximate amino acid residues, cross-linking agents provide distance constraints that are invaluable for structural modeling and for capturing transient or weak interactions that are often difficult to detect using other methods.[1][2] Among the diverse arsenal of cross-linking reagents, those bearing a vinyl sulfone moiety have garnered significant attention due to their unique reactivity profile and the stability of the resulting thioether bonds.[3][4]

This application note provides a comprehensive guide to the use of 2-Ethenylsulfonylethanol , also known as 2-hydroxyethyl vinyl sulfone, a hydrophilic, homobifunctional cross-linking agent for the study of protein structure and interactions. Its hydroxyl group imparts increased water solubility, rendering it particularly suitable for reactions in aqueous buffers and for the study of proteins that are sensitive to hydrophobic environments.[5] We will delve into the reaction mechanism, provide detailed protocols for cross-linking experiments, and discuss methods for the analysis of cross-linked products.

The Chemistry of 2-Ethenylsulfonylethanol: A Michael Addition Approach

The reactivity of 2-Ethenylsulfonylethanol is centered around the vinyl sulfone group, which acts as a Michael acceptor.[6] This electrophilic group readily reacts with nucleophilic side chains of specific amino acid residues in proteins, primarily cysteine, but also lysine and histidine, through a Michael-type addition reaction.[4][7] This reaction results in the formation of a stable, covalent thioether or amine linkage.

The reaction proceeds as follows:

-

Nucleophilic Attack: A deprotonated nucleophilic group (e.g., the thiolate of cysteine or the primary amine of lysine) attacks the β-carbon of the vinyl group.

-

Protonation: The resulting carbanion is subsequently protonated by a solvent molecule (typically water) to form the stable covalent adduct.

The pH of the reaction buffer is a critical parameter that dictates the selectivity of the cross-linking reaction. The reactivity of the target amino acid residues is dependent on the protonation state of their side chains.

-

Cysteine: The thiol group of cysteine has a pKa of approximately 8.3. At neutral to slightly alkaline pH (7.0-8.5), a significant portion of cysteine residues will be in the more nucleophilic thiolate form, favoring a rapid and selective reaction with the vinyl sulfone.[4]

-

Lysine: The ε-amino group of lysine has a pKa of around 10.5. At higher pH values (≥ 9.0), the deprotonated primary amine becomes a more potent nucleophile and can compete with cysteine for reaction with the vinyl sulfone.[3]

-

Histidine: The imidazole ring of histidine (pKa ~6.0) can also react, particularly at slightly acidic to neutral pH, although its reactivity is generally lower than that of cysteine and lysine.[3]

By carefully controlling the pH, researchers can modulate the chemoselectivity of the cross-linking reaction to target specific residues.

Reaction Mechanism Diagram

Caption: Michael addition reaction of 2-Ethenylsulfonylethanol with a protein nucleophile.

Experimental Protocols

The following protocols provide a general framework for protein cross-linking using 2-Ethenylsulfonylethanol. Optimal conditions, such as reagent concentration and reaction time, should be determined empirically for each specific protein system.[8]

Materials

-

2-Ethenylsulfonylethanol (prepare fresh stock solution)

-

Protein of interest in a suitable buffer (e.g., PBS, HEPES)

-

Quenching solution (e.g., 1 M Tris-HCl, pH 7.5 or 1 M glycine)

-

SDS-PAGE reagents and equipment

-

Mass spectrometer and associated reagents for analysis

Protocol 1: Intermolecular Cross-Linking of Protein Complexes

This protocol is designed to identify interacting protein partners.

-

Sample Preparation:

-

Prepare the protein complex at a concentration of 0.1-2 mg/mL in a non-amine, non-thiol containing buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.5). The absence of primary amines and thiols in the buffer is crucial to prevent quenching of the cross-linker.

-

-

Cross-Linker Preparation:

-

Prepare a 100 mM stock solution of 2-Ethenylsulfonylethanol in a water-miscible organic solvent (e.g., DMSO or ethanol). Prepare this solution fresh before each experiment.

-

-

Cross-Linking Reaction:

-

Add the 2-Ethenylsulfonylethanol stock solution to the protein sample to achieve a final concentration typically in the range of 1-5 mM. The optimal molar excess of the cross-linker over the protein should be determined empirically.

-

Incubate the reaction mixture at room temperature for 30-60 minutes. Longer incubation times or higher temperatures may be necessary for less reactive proteins.

-

-

Quenching the Reaction:

-

Terminate the reaction by adding a quenching solution to a final concentration of 20-50 mM.[9] Suitable quenching agents include Tris buffer or glycine, which contain primary amines that will react with and consume any unreacted 2-Ethenylsulfonylethanol.

-

Incubate for 15 minutes at room temperature.

-

-

Analysis:

-

Analyze the cross-linked products by SDS-PAGE. Successful cross-linking will be indicated by the appearance of higher molecular weight bands corresponding to the cross-linked protein complexes.

-

For identification of cross-linked peptides, excise the bands of interest from the gel, perform in-gel digestion with a protease (e.g., trypsin), and analyze the resulting peptides by mass spectrometry.[10]

-

Protocol 2: Intramolecular Cross-Linking for Structural Analysis

This protocol aims to generate distance constraints within a single protein or protein subunit.

-

Sample Preparation:

-

Prepare the purified protein at a concentration of 0.1-1 mg/mL in a suitable buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.5).

-

-

Cross-Linker Preparation:

-

Prepare a fresh 100 mM stock solution of 2-Ethenylsulfonylethanol in DMSO or ethanol.

-

-

Cross-Linking Reaction:

-

Add the cross-linker to the protein solution to a final concentration of 0.5-2 mM. A lower concentration of the cross-linker is generally preferred for intramolecular cross-linking to minimize intermolecular cross-linking.

-

Incubate at room temperature for 30-60 minutes.

-

-

Quenching the Reaction:

-

Add a quenching solution (e.g., 1 M Tris-HCl, pH 7.5) to a final concentration of 20-50 mM and incubate for 15 minutes.

-

-

Analysis:

-

Analyze the reaction products by SDS-PAGE. Intramolecularly cross-linked proteins may exhibit a slightly faster migration compared to the unmodified protein due to a more compact structure.

-

For detailed structural analysis, digest the cross-linked protein and analyze the resulting peptides by mass spectrometry to identify the linked amino acid residues.[2]

-

Experimental Workflow Diagram

Caption: General workflow for protein cross-linking using 2-Ethenylsulfonylethanol.

Data Presentation and Interpretation

Table 1: Recommended Reaction Parameters

| Parameter | Recommended Range | Rationale |

| Protein Concentration | 0.1 - 2 mg/mL | Higher concentrations favor intermolecular cross-linking, while lower concentrations favor intramolecular cross-linking. |

| Cross-linker Concentration | 0.5 - 5 mM | The optimal molar excess should be determined empirically to balance cross-linking efficiency with the risk of protein aggregation.[8] |

| Reaction Buffer | Non-amine, non-thiol containing (e.g., HEPES, PBS) | Amine and thiol-containing buffers will compete with the protein for reaction with the cross-linker. |

| pH | 7.0 - 8.5 for Cys targeting; ≥ 9.0 for Lys targeting | pH influences the nucleophilicity of the target amino acid side chains, allowing for control over reaction selectivity.[3][4] |

| Reaction Time | 30 - 60 minutes | Shorter times may be sufficient for highly reactive proteins, while longer times may be needed for less accessible sites. |

| Temperature | Room Temperature (20-25 °C) | Higher temperatures can increase reaction rates but may also lead to protein denaturation. |

| Quenching Agent | 20 - 50 mM Tris or Glycine | Effectively stops the cross-linking reaction by consuming excess reagent.[9] |

Analysis of Cross-Linked Products

-

SDS-PAGE: This is the primary method for visualizing the results of a cross-linking experiment. The appearance of new, higher-molecular-weight bands is indicative of successful intermolecular cross-linking. A shift in the migration of the monomer band can suggest intramolecular cross-linking.[11]

-

Mass Spectrometry: For definitive identification of cross-linked sites, mass spectrometry is the method of choice.[12][13] After enzymatic digestion of the cross-linked protein(s), the resulting peptide mixture is analyzed. Specialized software is then used to identify the cross-linked peptides, which provides direct evidence of the proximity of the linked amino acid residues in the native protein structure.

Troubleshooting

| Problem | Possible Cause | Suggested Solution |

| No or low cross-linking efficiency | Insufficient cross-linker concentration | Increase the molar excess of 2-Ethenylsulfonylethanol. |

| Short reaction time | Increase the incubation time. | |

| Inappropriate buffer | Ensure the buffer is free of primary amines and thiols. | |

| Protein conformation hides reactive residues | Consider using a denaturant (with caution) or a cross-linker with a longer spacer arm. | |

| Protein aggregation/precipitation | Excessive cross-linking | Decrease the cross-linker concentration or reaction time. |

| High protein concentration | Perform the reaction at a lower protein concentration. | |

| Non-specific cross-linking | pH is too high, leading to lysine reaction | If targeting cysteines, maintain the pH between 7.0 and 8.5. |

Conclusion

2-Ethenylsulfonylethanol is a valuable tool for researchers studying protein-protein interactions and protein structure. Its hydrophilicity and well-defined reactivity with key amino acid residues make it a versatile cross-linking agent.[5] By carefully optimizing reaction conditions, particularly pH, researchers can achieve a high degree of control over the cross-linking process. The protocols and guidelines presented in this application note provide a solid foundation for the successful application of 2-Ethenylsulfonylethanol in elucidating the complex world of protein architecture and function.

References

-

Friedman, M., & Finley, J. W. (1975). Reactions of proteins with ethyl vinyl sulfone. International Journal of Peptide and Protein Research, 7(6), 481-486. [Link]

-

Leitner, A., & Lindner, W. (2012). Vinyl Sulfone: A Multi-Purpose Function in Proteomics. In Integrative Proteomics. IntechOpen. [Link]

- Simpkins, N. S. (Ed.). (1993). Sulphones in organic synthesis. Elsevier.

-

OSU Chemistry. (n.d.). Chemical Crosslinking - Probing the interface of proteins. Retrieved from [Link]

-

Leitner, A., Joachimiak, L. A., Unverdorben, P., Walzthoeni, T., Frydman, J., Förster, F., & Aebersold, R. (2014). The beginning of a beautiful friendship: cross-linking/mass spectrometry and modelling of proteins and multi-protein complexes. Journal of Molecular Biology, 426(13), 2478-2489. [Link]

-

Sun, M., Chen, J., Li, Y., Wang, Y., Zhang, L., Zhao, Q., & Gong, Z. (2024). Enhancing protein dynamics analysis with hydrophilic polyethylene glycol cross-linkers. Briefings in Bioinformatics, 25(2), bbae022. [Link]

- O'Reilly, F. J., & Rappsilber, J. (2018). Cross-linking mass spectrometry: methods and applications in structural, molecular and systems biology. Nature structural & molecular biology, 25(11), 1000-1008.

-

Boriack-Sjodin, P. A., & Fura, A. (2022). Context-Dependence of the Reactivity of Cysteine and Lysine Residues. ChemBioChem, 23(16), e202200236. [Link]

-

Ciancone, A., et al. (2023). Expanding the Crosslinking Mass Spectrometry Toolbox With Vinyl Sulfone Crosslinkers. Molecular & Cellular Proteomics, 22(1), 100469. [Link]

-

Yu, C., et al. (2015). Mass spectrometry and SDS PAGE pro fi les of protein crosslinking via the agency of AN-S-BQ (5). Tetrahedron, 71(39), 7261-7266. [Link]

-

G-Biosciences. (n.d.). Protein Cross-linkers handbook and selection guide. The Wolfson Centre for Applied Structural Biology. [Link]

-

Wikipedia. (2023, October 27). Vinyl sulfone dyes. [Link]

-

van der Wulp, R. J. M., et al. (2019). Modelling the effects of ethanol on the solubility of the proteinogenic amino acids with the NRTL, Gude and Jouyban-Acree models. WUR eDepot. [Link]

-

Gude, M. T., et al. (2006). Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility. Industrial & Engineering Chemistry Research, 45(19), 6578-6584. [Link]

-

The Wolfson Centre for Applied Structural Biology. (n.d.). Protein Cross-linkers handbook and selection guide. [Link]

-

Kaur, J., Krishnan, R., & Jana, S. (2020). Hydroxyethyl sulfone based reactive coalescing agents for low-VOC waterborne coatings. RSC advances, 10(30), 17897-17905. [Link]

-

Moreno-Vargas, A. J., et al. (2017). Azabicyclic vinyl sulfones for residue-specific dual protein labelling. Chemical Communications, 53(7), 1231-1234. [Link]

-

Stokes, J. A., & Harris, R. A. (1982). Effects of ethanol on Na (+)-dependent amino acid uptake: dependence on rat age and Na+, K (+)-ATPase activity. Journal of neurochemistry, 39(2), 513-520. [Link]

-

O'Reilly, F. J., et al. (2022). Cross-linking mass spectrometry discovers, evaluates, and validates the experimental and predicted structural proteome. bioRxiv. [Link]

-

Kim, K. S., et al. (2024). Optimizing protein crosslinking control: Synergistic quenching effects of glycine, histidine, and lysine on glutaraldehyde reactions. Food Chemistry, 433, 137328. [Link]

-

Marekov, L. N. (2007). Determination of protein contacts by chemical cross-linking with EDC and mass spectrometry. Current protocols in protein science, Chapter 19, Unit 19.16. [Link]

-

Nishino, H., et al. (2002). The pH dependence of the anisotropy factors of essential amino acids. Journal of the Chemical Society, Perkin Transactions 2, (8), 1438-1443. [Link]

-

MtoZ Biolabs. (n.d.). How to Handle Samples After Adding Crosslinkers in Protein Crosslinking. [Link]

-

Bogyo, M., et al. (1997). Covalent modification of the active site threonine of proteasomal ß subunits and the Escherichia coli homolog HslV by a new class of inhibitors. Proceedings of the National Academy of Sciences, 94(13), 6629-6634. [Link]

Sources

- 1. Structural changes and exposed amino acids of ethanol-modified whey proteins isolates promote its antioxidant potential - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biorxiv.org [biorxiv.org]

- 3. An overview of chemo- and site-selectivity aspects in the chemical conjugation of proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Enhancing protein dynamics analysis with hydrophilic polyethylene glycol cross-linkers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scispace.com [scispace.com]

- 7. researchgate.net [researchgate.net]

- 8. korambiotech.com [korambiotech.com]

- 9. How to Handle Samples After Adding Crosslinkers in Protein Crosslinking | MtoZ Biolabs [mtoz-biolabs.com]

- 10. Determination of protein contacts by chemical cross-linking with EDC and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Expanding the Crosslinking Mass Spectrometry Toolbox With Vinyl Sulfone Crosslinkers - PMC [pmc.ncbi.nlm.nih.gov]

- 13. documents.thermofisher.com [documents.thermofisher.com]

2-Ethenylsulfonylethanol as a reagent in organic synthesis

2-Ethenylsulfonylethanol: A Versatile Reagent in Modern Organic Synthesis

Introduction: Unveiling the Potential of a Bifunctional Reagent

2-Ethenylsulfonylethanol, also known as 2-hydroxyethyl vinyl sulfone, is a bifunctional organic molecule that has garnered significant interest in the realms of organic synthesis, medicinal chemistry, and materials science. Its unique structure, featuring both a nucleophilic hydroxyl group and a highly electrophilic vinyl sulfone moiety, makes it a versatile building block for the construction of complex molecular architectures. The vinyl sulfone group acts as a potent Michael acceptor, readily undergoing conjugate addition with a wide array of nucleophiles. This reactivity is central to its utility in forming carbon-heteroatom and carbon-carbon bonds, providing a powerful tool for the synthesis of diverse compounds.[1][2]

This comprehensive guide provides an in-depth exploration of 2-ethenylsulfonylethanol as a reagent, offering detailed application notes and step-by-step protocols for its use in key synthetic transformations. The content is tailored for researchers, scientists, and drug development professionals, aiming to provide not just procedural instructions, but also a deeper understanding of the underlying chemical principles that govern its reactivity.

Physicochemical Properties and Handling

A clear understanding of the physical and chemical properties of 2-ethenylsulfonylethanol is paramount for its safe and effective use in the laboratory.

| Property | Value |

| Molecular Formula | C4H8O3S |

| Molecular Weight | 136.17 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | 138-140 °C at 0.5 mmHg |

| Solubility | Soluble in water and most organic solvents |

Safety and Handling: 2-Ethenylsulfonylethanol and its reactive vinyl sulfone form are potent electrophiles and should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is essential. Avoid inhalation of vapors and contact with skin and eyes. In case of contact, flush the affected area with copious amounts of water. For detailed safety information, always consult the latest Safety Data Sheet (SDS).

Core Reactivity: The Michael Addition

The cornerstone of 2-ethenylsulfonylethanol's utility is the exceptional reactivity of the vinyl sulfone group as a Michael acceptor. The strong electron-withdrawing nature of the sulfonyl group renders the β-carbon of the vinyl moiety highly electrophilic and susceptible to attack by a diverse range of nucleophiles. This conjugate addition, known as the Michael reaction, is a powerful and widely used method for the formation of carbon-carbon and carbon-heteroatom bonds under mild conditions.[1]

The general mechanism involves the addition of a nucleophile to the β-carbon of the vinyl sulfone, generating a resonance-stabilized enolate intermediate, which is subsequently protonated to yield the final adduct.

CH

S(=O)2

CH2OH

];

intermediate [label=<

Nu

CH2

-CH

S(=O)2

CH2OH

];

product [label=<

Nu

CH2

CH2

S(=O)2

CH2OH

];

reagents -> substrate [label="Michael Addition"]; substrate -> intermediate [label="Nucleophilic Attack"]; intermediate -> product [label="Protonation (H⁺)"]; } } Caption: Generalized Michael Addition of a Nucleophile to 2-Ethenylsulfonylethanol.

Application in the Synthesis of Nitrogen Heterocycles

One of the most valuable applications of 2-ethenylsulfonylethanol is in the synthesis of saturated nitrogen-containing heterocycles, particularly morpholines and piperazines. These structural motifs are prevalent in a vast number of pharmaceuticals and biologically active compounds. The reaction typically proceeds via a tandem aza-Michael addition/intramolecular cyclization sequence.

Protocol 1: Synthesis of N-Substituted Morpholines

This protocol details the synthesis of N-substituted morpholines from primary amines and 2-ethenylsulfonylethanol. The reaction proceeds through an initial aza-Michael addition of the amine to the vinyl sulfone, followed by an intramolecular Williamson ether synthesis-type cyclization.

Materials:

-

2-Ethenylsulfonylethanol

-

Primary amine (e.g., benzylamine)

-

Anhydrous potassium carbonate (K₂CO₃)

-

Acetonitrile (CH₃CN), anhydrous

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, reflux condenser, and standard glassware

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the primary amine (1.0 eq) and anhydrous acetonitrile.

-

Addition of Reagents: Add anhydrous potassium carbonate (2.0 eq) to the solution. Stir the suspension at room temperature for 10 minutes.

-

Michael Addition: Slowly add a solution of 2-ethenylsulfonylethanol (1.1 eq) in anhydrous acetonitrile to the reaction mixture.

-

Reaction Progression: Heat the reaction mixture to reflux (approximately 82 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

-

Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the potassium carbonate. Concentrate the filtrate under reduced pressure.

-

Extraction: Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to afford the pure N-substituted morpholine.

Expected Yields for Various Amines:

| Primary Amine | Product | Typical Yield (%) |

| Benzylamine | 4-Benzylmorpholine | 85-95% |

| Aniline | 4-Phenylmorpholine | 70-85% |

| Cyclohexylamine | 4-Cyclohexylmorpholine | 80-90% |

Protocol 2: Synthesis of N,N'-Disubstituted Piperazines

This protocol outlines the synthesis of N,N'-disubstituted piperazines using a diamine and two equivalents of 2-ethenylsulfonylethanol. The reaction follows a double aza-Michael addition followed by a double intramolecular cyclization.

Materials:

-

2-Ethenylsulfonylethanol

-

Diamine (e.g., ethylenediamine)

-

Triethylamine (Et₃N)

-

Methanol (MeOH)

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve the diamine (1.0 eq) in methanol.

-

Addition of Base: Add triethylamine (2.2 eq) to the solution.

-

Michael Addition: Cool the mixture to 0 °C in an ice bath and slowly add 2-ethenylsulfonylethanol (2.2 eq).

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 24-48 hours. Monitor the reaction by TLC or LC-MS.

-

Work-up and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. The crude product can often be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.

Application as a Crosslinking Agent in Polymer Science

The bifunctional nature of 2-ethenylsulfonylethanol allows it to act as an AB-type monomer for polymerization and as a crosslinking agent.[3] Under basic conditions, the hydroxyl group can be deprotonated and subsequently add to the vinyl sulfone of another molecule in an oxa-Michael addition. This process can lead to the formation of poly(ether-sulfone)s.[3]

Furthermore, 2-ethenylsulfonylethanol can be used to crosslink polymers containing nucleophilic functional groups such as amines or thiols. The in situ generation of the vinyl sulfone moiety via elimination of water from the β-hydroxyethylsulfone under basic conditions provides a convenient way to introduce a reactive crosslinking site.[4][5]

Protocol 3: Crosslinking of a Polyamine

This protocol provides a general procedure for the crosslinking of a polymer containing primary or secondary amine functionalities.

Materials:

-

Polyamine (e.g., polyethyleneimine)

-

2-Ethenylsulfonylethanol

-

A suitable solvent (e.g., water, DMF, or DMSO)

-

A non-nucleophilic base (e.g., DBU or a hindered tertiary amine)

Procedure:

-

Polymer Solution: Dissolve the polyamine in the chosen solvent to a desired concentration.

-

Addition of Reagents: To the stirred polymer solution, add the non-nucleophilic base (catalytic amount, e.g., 1-5 mol%).

-

Crosslinking: Add 2-ethenylsulfonylethanol in a stoichiometric amount relative to the desired degree of crosslinking. The amount can be varied to control the crosslink density.

-

Curing: Heat the reaction mixture to a temperature appropriate for the specific polymer and solvent system (e.g., 60-100 °C) for a period of time until the desired level of crosslinking is achieved. This can be monitored by changes in viscosity or solubility.

-

Isolation: The crosslinked polymer can be isolated by precipitation in a non-solvent, followed by washing and drying.

Role in Drug Development and Medicinal Chemistry

The vinyl sulfone moiety is a recognized "warhead" in medicinal chemistry, capable of forming covalent bonds with nucleophilic residues, such as cysteine, in the active sites of enzymes.[1][6] This irreversible inhibition mechanism has been exploited in the design of various therapeutic agents. 2-Ethenylsulfonylethanol can serve as a valuable precursor for the synthesis of such vinyl sulfone-containing drug candidates. The hydroxyl group provides a convenient handle for further synthetic elaboration, allowing for the attachment of targeting moieties or pharmacophoric groups.

For example, the hydroxyl group can be derivatized to introduce a peptide or a small molecule that directs the vinyl sulfone to a specific biological target. Upon reaching the target, the vinyl sulfone can react with a cysteine residue, leading to potent and selective inhibition.

Conclusion and Future Outlook

2-Ethenylsulfonylethanol is a highly versatile and valuable reagent in organic synthesis. Its dual functionality allows for the efficient construction of important heterocyclic scaffolds and the modification of polymers. The mild reaction conditions and high yields associated with its Michael addition chemistry make it an attractive tool for both academic research and industrial applications. As the demand for efficient and selective synthetic methodologies continues to grow, particularly in the fields of drug discovery and materials science, the applications of 2-ethenylsulfonylethanol are poised to expand even further. Future research will likely focus on the development of new catalytic systems for its reactions, its incorporation into novel polymeric materials with advanced properties, and its use in the synthesis of next-generation covalent therapeutics.

References

-

Brendel, J. C., et al. (2018). Poly(ether)s derived from oxa-Michael polymerization: a comprehensive review. Graz University of Technology. Available at: [Link]

-

Guan, Z.-H., et al. (2007). An Economical and Convenient Synthesis of Vinyl Sulfones. Organic Chemistry Portal. Available at: [Link]

- Badische Anilin- & Soda-Fabrik AG. (1995). Preparation of N-(2-hydroxyethyl)-piperazine. U.S. Patent 5,455,352.

-

Tiano, L., et al. (2019). Enantioselective Michael Addition: An Experimental Introduction to Asymmetric Synthesis. ChemRxiv. Available at: [Link]

-

Emami, S., et al. (2022). Recent applications of vinyl sulfone motif in drug design and discovery. European Journal of Medicinal Chemistry, 236, 114255. Available at: [Link]

-

Brinen, L. S., et al. (2007). Vinyl Sulfones as Antiparasitic Agents and a Structural Basis for Drug Design. Journal of Biological Chemistry, 282(23), 17264-17273. Available at: [Link]

-

Álvarez, R., & de Lera, Á. R. (2012). Vinyl Sulfone: A Multi-Purpose Function in Proteomics. IntechOpen. Available at: [Link]

-

Aggarwal, V. K., et al. (2011). Synthesis of N-Vinyloxazolidinones and Morpholines from Amino Alcohols and Vinylsulfonium Salts: Analysis of the Factors That Control the Reaction Pathway. Chemistry – A European Journal, 17(50), 13994-13997. Available at: [Link]

-

Brendel, J. C., et al. (2018). Oxa-Michael polyaddition of vinylsulfonylethanol for aliphatic polyethersulfones. Polymer Chemistry, 9(4), 448-452. Available at: [Link]

-

Reddy, B. M., & Patil, M. K. (2008). An Efficient Protocol for Aza-Michael Addition Reactions Under Solvent-Free Condition Employing Sulfated Zirconia Catalyst. Catalysis Letters, 126(3-4), 413-418. Available at: [Link]

-

Meadows, D. C., & Gervay-Hague, J. (2006). Vinyl Sulfones: Synthetic Preparations and Medicinal Chemistry Applications. Medicinal Research Reviews, 26(6), 793-814. Available at: [Link]

- The Dow Chemical Company. (2001). Crosslinking of polymers and foams thereof. U.S. Patent 6,325,956.

-

Kuraray Co., Ltd. (2019). Method for accelerating crosslinking reaction of polyvinyl alcohol resin. European Patent 3,530,679. Available at: [Link]

-

ResearchGate. (n.d.). Mass spectrum of (A) 2-hydroxyethyl vinyl sulfone after BSTFA... [Image]. Available at: [Link]

-

Wang, J., et al. (2008). Organocatalytic Michael Addition of Aldehydes to Vinyl Sulfones: Enantioselective α-Alkylations of Aldehydes and Their Derivatives. Organic Letters, 10(21), 4943-4946. Available at: [Link]

-

Day, D. M., et al. (2022). An experimental investigation into the kinetics and mechanism of the aza-Michael additions of dimethyl itaconate. Tetrahedron, 120, 132921. Available at: [Link]

-

Brendel, J. C., et al. (2019). synthesis of an aliphatic polyethersulfone from divinyl sulfone and water. The Royal Society of Chemistry. Available at: [Link]

- China Petroleum & Chemical Corporation. (2012). Preparation method of 2-hydroxyethyl piperazine. Chinese Patent 102432565A.

- E. I. du Pont de Nemours & Company. (1950). Polymeric compositions from divinyl sulfone. U.S. Patent 2,505,366.

-

Henkel AG & Co. KGaA. (2016). Crosslinkable polymer dispersions, method for the production thereof and use thereof. U.S. Patent 9,255,168. Available at: [Link]

-

Semami, S., et al. (2022). The vinyl sulfone motif as a structural unit for novel drug design and discovery. European Journal of Medicinal Chemistry, 236, 114255. Available at: [Link]

-

Van der Ende, M., et al. (2012). Solvent- and catalyst-free aza-Michael addition of imidazoles and related heterocycles. Green Chemistry, 14(6), 1733-1736. Available at: [Link]

-

van der Meulen, I., et al. (2018). Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation. Frontiers in Chemistry, 6, 42. Available at: [Link]

-

Pichler, C., et al. (2021). Exploiting retro oxa-Michael chemistry in polymers. ChemRxiv. Available at: [Link]

-

3M Innovative Properties Company. (1997). Crosslinked pressure-sensitive adhesives tolerant of alcohol-based excipients used in transdermal delivery devices and method of preparing same. U.S. Patent 5,618,899. Available at: [Link]

-

MacMillan, D. W. C., et al. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Organics, 2(4), 313-333. Available at: [Link]

-

Pavan, M., et al. (2018). The Performance of Crosslinking with Divinyl Sulfone as Controlled by the Interplay Between the Chemical Modification and Conformation of Hyaluronic Acid. Biomacromolecules, 19(12), 4615-4625. Available at: [Link]

-

Focal, Inc. (2004). Compositions and methods for forming hydrogels in situ. U.S. Patent 6,818,018. Available at: [Link]

-

Kitchen, L. J., & Pollard, C. B. (1954). Synthesis of 2-(2-hydroxyethyl)piperazine. Journal of the American Chemical Society, 76(4), 1126-1127. Available at: [Link]

-

Pichler, C., et al. (2021). Exploiting retro oxa-Michael chemistry in polymers. Polymer Chemistry, 12(35), 4976-4984. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Vinyl sulfone synthesis by C-S coupling reactions. Available at: [Link]

Sources

Application Notes and Protocols for the Use of 2-Ethenylsulfonylethanol in Biosensor Development

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Critical Role of Covalent Immobilization in Biosensor Performance

The development of robust and reliable biosensors is paramount for applications ranging from clinical diagnostics and environmental monitoring to drug discovery. A biosensor's performance, including its sensitivity, selectivity, and operational stability, is critically dependent on the effective immobilization of the biological recognition element (e.g., an enzyme, antibody, or nucleic acid) onto the transducer surface.[1] Covalent immobilization, which involves the formation of a stable chemical bond between the biomolecule and the sensor surface, is often the method of choice to prevent leaching and maintain the biological activity of the immobilized species.[2]

This guide provides a detailed technical overview and step-by-step protocols for the use of 2-Ethenylsulfonylethanol (also known as 2-(vinylsulfonyl)ethanol) as a heterobifunctional crosslinker for the covalent immobilization of biomolecules in the development of high-performance biosensors. The vinyl sulfone group is a versatile functional moiety that readily reacts with nucleophilic groups on biomolecules under mild conditions, making it an excellent candidate for bioconjugation.[3][4]

The Underlying Chemistry: Michael Addition of Vinyl Sulfones

The utility of 2-Ethenylsulfonylethanol in bioconjugation stems from the reactivity of its vinyl sulfone group. This group acts as a Michael acceptor, readily undergoing a conjugate addition reaction with nucleophiles.[5] In the context of biomolecules, the primary targets for this reaction are the thiol groups of cysteine residues and the amine groups of lysine residues and the N-terminus.[6]

The reaction proceeds under mild pH conditions, typically ranging from neutral to slightly alkaline, which is advantageous for preserving the delicate three-dimensional structure and biological activity of proteins.[7] The resulting thioether or amine linkage is highly stable, ensuring the long-term attachment of the biomolecule to the sensor surface.[7]

Figure 1: Reaction mechanism of 2-Ethenylsulfonylethanol with a biomolecule.

Advantages of 2-Ethenylsulfonylethanol as a Crosslinker

The molecular structure of 2-Ethenylsulfonylethanol offers several distinct advantages for biosensor development:

-

Stable Covalent Linkage: The formation of a thioether or secondary amine bond results in a highly stable linkage that can withstand variations in pH and temperature, contributing to the long-term stability of the biosensor.

-

Mild Reaction Conditions: The reaction proceeds efficiently at or near physiological pH, which helps to preserve the native conformation and activity of the immobilized biomolecule.[3]

-

Selectivity: While reactive towards several nucleophiles, the vinyl sulfone group shows a preference for thiols, allowing for a degree of selectivity in the immobilization process.[7]

-

Hydrophilic Spacer Arm: The ethanol moiety provides a short, hydrophilic spacer arm that extends the biomolecule away from the sensor surface. This can improve the accessibility of the active site and reduce non-specific binding.

-

Versatility: The hydroxyl group on the ethanol moiety can be used for initial attachment to the sensor surface through various surface chemistries, making 2-Ethenylsulfonylethanol a versatile crosslinker for different transducer materials.

Experimental Protocols

The following protocols provide a general framework for the immobilization of biomolecules using 2-Ethenylsulfonylethanol. It is recommended to optimize the conditions for each specific application.

Protocol 1: Surface Functionalization of Gold Electrodes

This protocol describes the formation of a self-assembled monolayer (SAM) on a gold surface, followed by activation with 2-Ethenylsulfonylethanol.

Materials:

-

Gold-coated sensor chip or electrode

-

11-Mercaptoundecanol (MUD)

-

Ethanol, absolute

-

2-Ethenylsulfonylethanol

-

Anhydrous pyridine or triethylamine (TEA)

-

Anhydrous dichloromethane (DCM) or dimethylformamide (DMF)

-

Nitrogen gas

Procedure:

-

Cleaning the Gold Surface:

-

Immerse the gold substrate in piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 1-2 minutes. Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood.

-

Rinse the substrate thoroughly with deionized water and then with absolute ethanol.

-

Dry the substrate under a stream of nitrogen gas.

-

-

Formation of the MUD SAM:

-

Prepare a 1 mM solution of 11-mercaptoundecanol in absolute ethanol.

-

Immerse the clean, dry gold substrate in the MUD solution for 18-24 hours at room temperature to allow for the formation of a well-ordered SAM.

-

Rinse the substrate with absolute ethanol to remove non-adsorbed MUD and dry under a stream of nitrogen.

-

-

Activation with 2-Ethenylsulfonylethanol:

-

In a moisture-free environment (e.g., a glove box or under a nitrogen atmosphere), prepare a solution of 2-Ethenylsulfonylethanol (100 mM) and a non-nucleophilic base such as pyridine or TEA (120 mM) in anhydrous DCM or DMF.

-

Immerse the MUD-functionalized substrate in the activation solution for 2-4 hours at room temperature. The base facilitates the reaction between the hydroxyl groups of the MUD SAM and the hydroxyl group of 2-ethenylsulfonylethanol, or alternatively, the direct reaction of a pre-activated surface with the vinyl sulfone.

-

Rinse the substrate with anhydrous DCM or DMF, followed by absolute ethanol, to remove unreacted reagents.

-

Dry the substrate under a stream of nitrogen. The surface is now activated with vinyl sulfone groups and ready for biomolecule immobilization.

-

Figure 2: Workflow for the functionalization of a gold surface.

Protocol 2: Immobilization of a Protein Biomolecule

This protocol details the covalent attachment of a protein (e.g., an enzyme or antibody) to the vinyl sulfone-activated surface.

Materials:

-

Vinyl sulfone-activated substrate (from Protocol 1)

-

Protein solution (1-10 mg/mL in a suitable buffer)

-

Immobilization buffer (e.g., 0.1 M sodium phosphate buffer or sodium bicarbonate buffer, pH 8.0-9.0)

-

Blocking solution (e.g., 1 M ethanolamine or 1% (w/v) bovine serum albumin (BSA) in immobilization buffer, pH 8.5)

-

Washing buffer (e.g., phosphate-buffered saline (PBS) with 0.05% Tween-20)

Procedure:

-

Protein Immobilization:

-

Prepare a solution of the protein in the immobilization buffer. The optimal protein concentration should be determined empirically.

-

Apply the protein solution to the vinyl sulfone-activated surface, ensuring the entire surface is covered.

-

Incubate for 2-12 hours at 4°C or room temperature. The optimal time and temperature will depend on the stability of the protein. Incubation in a humidified chamber is recommended to prevent evaporation.

-

-

Blocking of Unreacted Sites:

-

After the immobilization step, wash the surface thoroughly with the washing buffer to remove non-covalently bound protein.

-

Immerse the substrate in the blocking solution for 1-2 hours at room temperature to deactivate any remaining vinyl sulfone groups. This step is crucial to prevent non-specific binding in subsequent assays.

-

Wash the surface again extensively with the washing buffer and then with deionized water.

-

-

Storage:

-

The functionalized biosensor can be stored in a suitable buffer at 4°C for several weeks. For long-term storage, the addition of a cryoprotectant like glycerol may be beneficial.

-

Data Presentation

Table 1: Typical Reaction Parameters for Biomolecule Immobilization

| Parameter | Recommended Range | Notes |

| Surface Activation | ||

| 2-Ethenylsulfonylethanol Conc. | 50 - 200 mM | Higher concentrations may lead to multilayer formation. |

| Base (Pyridine or TEA) Conc. | 1.2 - 1.5 equivalents | To facilitate the reaction of the hydroxyl groups. |

| Reaction Time | 2 - 6 hours | Longer times may be required for less reactive surfaces. |

| Temperature | Room Temperature | |

| Biomolecule Immobilization | ||

| Protein Concentration | 0.1 - 10 mg/mL | To be optimized for each specific protein. |

| Immobilization Buffer pH | 7.5 - 9.0 | A slightly alkaline pH deprotonates amine groups, increasing their nucleophilicity. |

| Reaction Time | 2 - 12 hours | Dependent on protein concentration and stability. |

| Temperature | 4°C to Room Temperature | Lower temperatures are preferred for less stable proteins. |

| Blocking | ||

| Blocking Agent | 1 M Ethanolamine or 1% BSA | Ethanolamine reacts with vinyl sulfones; BSA blocks through adsorption. |

| Blocking Time | 1 - 2 hours | |

| Temperature | Room Temperature |

Table 2: Expected Performance Characteristics of a Biosensor Fabricated with 2-Ethenylsulfonylethanol Linker

| Performance Metric | Typical Expected Range | Factors Influencing Performance |

| Sensitivity | High | Depends on the biological recognition element and transducer type. |

| Limit of Detection (LOD) | Low (nM to pM range) | Dependent on the affinity of the biomolecule and the signal-to-noise ratio of the transducer. |

| Dynamic Range | 2-4 orders of magnitude | Influenced by the surface density of the immobilized biomolecule. |

| Stability | > 4 weeks at 4°C | The stable covalent linkage contributes to long shelf life. |

| Reproducibility (CV) | < 10% | Dependent on the consistency of the surface functionalization and immobilization steps. |

Application Example: Amperometric Glucose Biosensor

To illustrate the application of this methodology, consider the development of an amperometric glucose biosensor using glucose oxidase (GOx).

-

Surface Preparation and Functionalization: A screen-printed carbon electrode is first modified with a gold nanoparticle layer. The gold surface is then functionalized with a vinyl sulfone SAM using the protocol described above.

-

GOx Immobilization: A solution of glucose oxidase is immobilized on the activated electrode surface.

-

Detection Principle: In the presence of glucose, the immobilized GOx catalyzes its oxidation, producing gluconic acid and hydrogen peroxide (H₂O₂). The H₂O₂ is then electrochemically oxidized at the electrode surface, generating a current that is proportional to the glucose concentration.

The use of 2-Ethenylsulfonylethanol ensures a stable and active layer of GOx on the electrode surface, leading to a sensitive and reliable glucose measurement.

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Low Immobilization Efficiency | Incomplete surface activation. | Ensure anhydrous conditions during activation. Increase activation time or reagent concentrations. |

| Inactive protein. | Use a fresh protein stock. Optimize immobilization buffer pH and temperature. | |

| High Non-Specific Binding | Incomplete blocking. | Increase blocking time or concentration of blocking agent. |

| Hydrophobic interactions. | Add a non-ionic surfactant (e.g., Tween-20) to the washing and assay buffers. | |

| Poor Sensor Stability | Incomplete covalent linkage. | Optimize immobilization pH and time. |

| Denaturation of the protein. | Perform immobilization at a lower temperature. |

References

- García-Junceda, E., Lavandera, I., Rother, D., & Engel, U. (2015). Vinyl sulfone: a versatile function for simple bioconjugation and immobilization. Organic & Biomolecular Chemistry, 13(3), 675-687.

- Mateo, C., Palomo, J. M., Fernandez-Lorente, G., Guisan, J. M., & Fernandez-Lafuente, R. (2007). Improvement of enzyme activity, stability and selectivity via immobilization techniques. Enzyme and Microbial Technology, 40(6), 1451-1463.